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Compound of Interest

Compound Name: 28-Mephe-31-N-meile-cck (26-33)

CAS No.: 154336-13-7

Cat. No.: B1681890

Get Quote

Welcome to the Technical Support Center for Cholecystokinin (CCK) Analog Development. As

a Senior Application Scientist, I frequently consult with drug development professionals facing

bottlenecks in peptide optimization. Designing CCK analogs requires a delicate balance: you

must engineer metabolic stability without disrupting the precise stereochemical requirements

for receptor subtype selectivity (CCK1R vs. CCK2R).

This guide bypasses generic advice, focusing instead on the mechanistic causality behind

experimental failures and providing self-validating protocols to ensure your data is robust and

reproducible.

Knowledge Base: Mechanism & Design (FAQs)
Q: Why does my CCK analog lose CCK1R selectivity after prolonged storage or reconstitution?

A: Loss of selectivity is almost always a structural degradation issue, specifically the hydrolysis

of the sulfate group. Causality: The endogenous ligand CCK-8S contains a sulfated tyrosine

(Tyr27 in the full CCK-33 sequence). CCK1R strictly requires this bulky, negatively charged

sulfate group to engage basic residues in its extracellular loops for high-affinity Gq/11 coupling

[1]. Conversely, CCK2R is highly promiscuous and binds both sulfated and desulfated forms
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(like Gastrin) with nanomolar affinity . If your peptide is stored in acidic conditions or undergoes

repeated freeze-thaw cycles, the sulfate ester hydrolyzes. The resulting desulfated analog will

exhibit a >1000-fold drop in CCK1R affinity while maintaining CCK2R affinity, completely

inverting your selectivity profile[2]. Solution: Always store lyophilized sulfated peptides at -20°C

in a desiccated environment. Reconstitute in neutral to slightly alkaline buffers (pH 7.4–8.0) and

aliquot immediately.

Q: How can I improve the plasma half-life of my CCK-8 analog without compromising its

potency? A: Native CCK-8 has a plasma half-life of mere minutes due to rapid

exoprotease/endoprotease degradation and the oxidation of its methionine residues. Causality

& Solution:

Prevent Oxidation: Methionine (Met) oxidation drastically reduces receptor binding.

Substitute Met with Norleucine (Nle). Nle is an isosteric, non-oxidizable analog that

preserves the critical hydrophobic interactions required for receptor docking [3].

Halt Proteolysis: Unprotected N-termini are targets for aminopeptidases. Implementing N-

terminal modifications, such as conjugating a fatty acid diacid via a PEG linker (e.g., 2xOEG-

gGlu-C18 diacid), promotes reversible binding to human serum albumin (HSA). This creates

a steric shield against proteases and prevents rapid renal clearance, a strategy successfully

utilized in long-acting CCK1R agonists like NNC0368-0056 [3].

Visual Workflows: Selectivity Logic
To conceptualize how structural modifications dictate physiological outcomes, refer to the

signaling logic diagram below.
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Caption: Logical flow of CCK analog modifications dictating CCK1R/CCK2R selectivity and

function.

Data Analytics: Pharmacological Profiles
When benchmarking your novel analogs, use the following established reference compounds

to validate your assay's dynamic range [4].
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Ligand Type
Target
Selectivity

CCK1R
Affinity
(IC50/Ki)

CCK2R
Affinity
(IC50/Ki)

Key
Structural
Feature

CCK-8S
Endogenous

Agonist
Non-selective ~0.1 - 1.0 nM ~1.0 - 3.0 nM

Sulfated

Tyrosine

CCK-8NS
Endogenous

Agonist

CCK2R

Selective
> 1000 nM ~1.0 - 5.0 nM

Desulfated

Tyrosine

Lintitript (SR

27897)

Synthetic

Antagonist

CCK1R

Selective
0.2 nM 200 nM Non-peptide

CI-988
Synthetic

Antagonist

CCK2R

Selective
> 1600 nM 1.7 nM Non-peptide

NNC0368-

0056

Synthetic

Agonist

CCK1R

Selective

High (Long-

acting)
Low

Met->Nle,

PEG-Lipid

Troubleshooting Desk: Assay Interference
Q: My radioligand competition binding assay shows high background noise and poor IC50

reproducibility. How do I fix this? A: Highly hydrophobic CCK analogs and radioligands (like

125I-BH-CCK) exhibit severe non-specific binding (NSB) to plastic surfaces and glass fiber

filters. Solution: You must neutralize electrostatic and hydrophobic interactions. Pre-soak GF/B

or GF/C filters in 0.5% Polyethylenimine (PEI) for at least 1 hour before filtration. Furthermore,

include 0.1% to 0.5% Bovine Serum Albumin (BSA) in your assay buffer to act as a carrier

protein and prevent adsorption to the assay plate walls [5].

Standard Operating Procedures (SOPs)
Protocol A: Competitive Radioligand Binding Assay for
CCK Receptors
This protocol isolates receptor-specific binding from background noise, ensuring accurate IC50

determination [6].

System Validation Rule: Calculate the Z'-factor using the total binding (vehicle) and non-

specific binding (1 µM Lintitript or CI-988) controls. A Z'-factor > 0.5 confirms assay robustness
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and validates filtration efficiency.

Buffer Preparation: Prepare assay buffer containing 20 mM HEPES, 1 mM EGTA, 5 mM

MgCl2, 150 mM NaCl, and 0.1% BSA, adjusted to pH 6.5[5].

Membrane Preparation: Dilute CCK1R or CCK2R expressing membranes (e.g., rat pancreas

or guinea pig cortex) to a final concentration of 0.1 mg/mL in the assay buffer[5].

Ligand Addition: In a 96-well plate, add 50 µL of your unlabeled competitor CCK analog

(titrated from 10 pM to 10 µM).

Radioligand Addition: Add 50 µL of 125I-Bolton-Hunter labeled CCK-8 (final concentration

~25 pM) to all wells[6].

Incubation: Add 100 µL of the membrane suspension to initiate the reaction. Incubate for 2

hours at room temperature (25°C) with gentle shaking[6].

Filtration: Rapidly filter the reaction through PEI-soaked GF/C filters using a vacuum

manifold. Wash the membrane pellets twice with ice-cold water or wash buffer to remove

unbound radioligand[5].

Quantification: Measure bound radioactivity using a gamma counter and calculate the IC50

using a four-parameter logistic non-linear regression model[6].
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Caption: Step-by-step workflow for competitive radioligand binding assays to evaluate affinity.

Protocol B: In Vitro Serum Stability Assay for CCK
Peptides
To verify if your N-terminal modifications successfully prevent proteolysis, use this

Trichloroacetic Acid (TCA) precipitation method [7].
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System Validation Rule: Include a known stable peptide (e.g., a cyclotide) and a highly labile

peptide (e.g., native CCK-8) as parallel controls. The system is validated only if the labile

peptide degrades completely within 2 hours while the stable peptide remains intact, confirming

the serum's proteolytic activity was active and properly quenched by TCA.

Serum Equilibration: Pre-warm 360 µL of human serum in 1.5 mL Eppendorf tubes at 37°C

for 15 minutes[7].

Reaction Initiation: Add 40 µL of your CCK analog stock to the serum (final peptide

concentration of 30 µM). Mix well and incubate at 37°C[7].

Sampling: At designated time intervals (0, 1, 2, 4, 8, 12, and 24 hours), extract a 40 µL

aliquot from the reaction mixture[7].

Denaturation: Immediately mix the 40 µL aliquot with 40 µL of 6M urea to denature serum

proteins, and leave on ice for 10 minutes[7].

Precipitation: Add 40 µL of 20% TCA to precipitate the proteins. The solution will turn cloudy.

Incubate on ice for another 10 minutes[7].

Separation: Centrifuge at 17,000 x g for 10 minutes to pellet the serum proteins[7].

Analysis: Collect the supernatant and analyze the remaining intact peptide via LC-MS/MS to

calculate the half-life (t1/2)[7].
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University of Queensland eSpace.Measuring the stability and cytotoxicity of cyclotides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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